

# Trestolone Versus Nandrolone: A Comparative Analysis of Androgenic Effects

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## Compound of Interest

Compound Name: Trestolone

Cat. No.: B1663297

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A critical evaluation of **trestolone** (also known as 7 $\alpha$ -methyl-19-nortestosterone or MENT) and nandrolone reveals significant differences in their androgenic profiles, primarily driven by their distinct molecular structures and interactions with androgen receptors and metabolic enzymes. This guide provides a detailed comparison of their androgenic effects, supported by available quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.

## Quantitative Comparison of Androgenic and Anabolic Properties

The anabolic-to-androgenic ratio is a key determinant of a steroid's therapeutic and performance-enhancing potential. **Trestolone** exhibits a markedly higher anabolic and androgenic potency compared to nandrolone.

Parameter	Trestolone (MENT)	Nandrolone	Testosterone (for reference)
Anabolic:Androgenic Ratio	2300:650[1][2]	~11:1[3] (Potency ratios of 3.29–4.92 for anabolic and 0.31–0.41 for androgenic effects compared to testosterone propionate)[4][5]	~1:1
Androgen Receptor (AR) Binding Affinity	High	Strong, generally considered higher than testosterone	Moderate
Interaction with 5 $\alpha$ -reductase	Not a substrate; is not potentiated or inactivated in androgenic tissues.	Metabolized to 5 $\alpha$ -dihydronandrolone (DHN), a weaker AR ligand.	Metabolized to Dihydrotestosterone (DHT), a more potent AR agonist.
Aromatization	Substrate for aromatase, producing 7 $\alpha$ -methylestradiol.	Less susceptible to aromatization than testosterone.	Aromatizes to estradiol.
Affinity for SHBG	Low	Very low (~5% of testosterone)	Binds strongly to SHBG.

## Detailed Comparison of Androgenic Effects

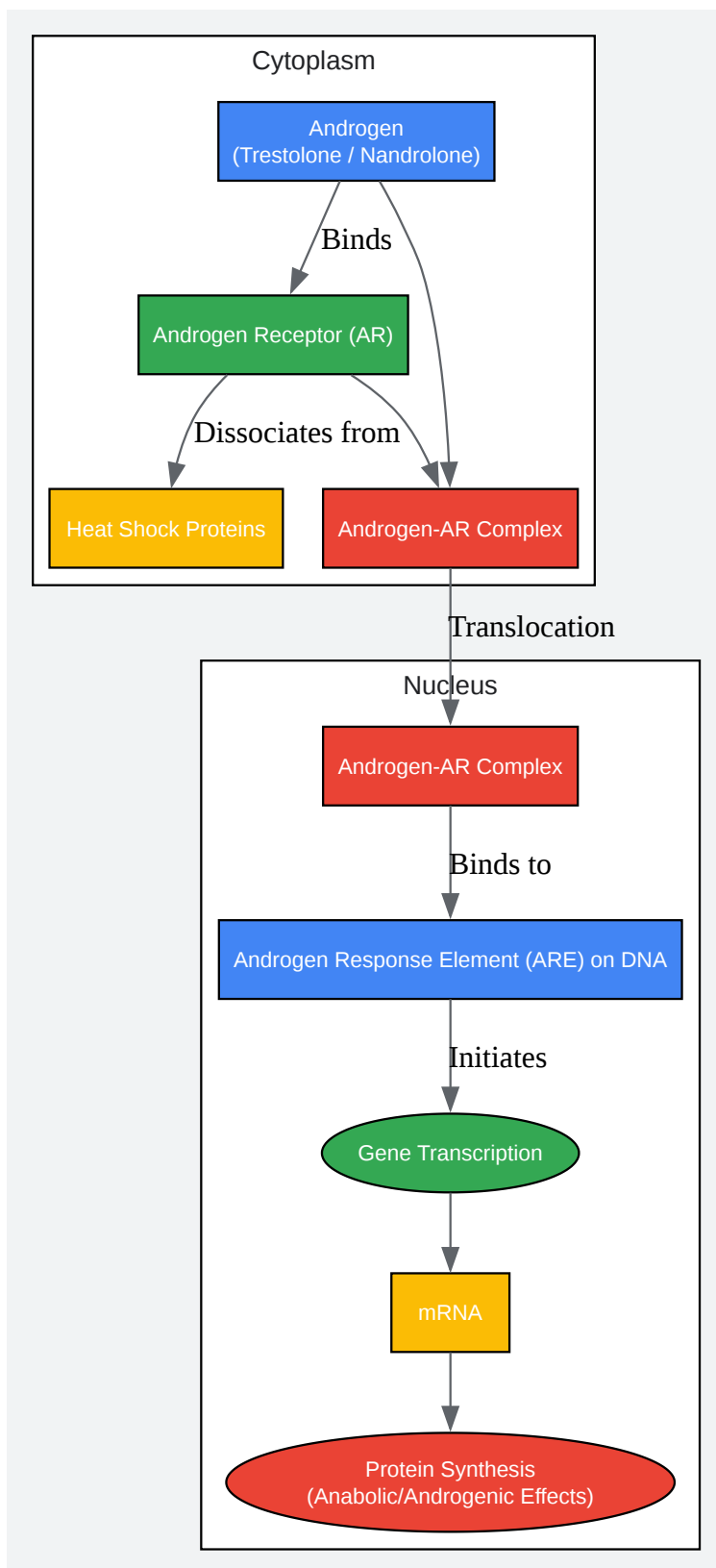
**Trestolone**, a synthetic derivative of nandrolone, is characterized by its extreme potency. Its anabolic to androgenic ratio of 2300:650 indicates a compound that is highly effective at promoting muscle growth, with substantial androgenic effects. **Trestolone**'s high affinity for the androgen receptor is a primary driver of its potent anabolic action. A key feature of **trestolone** is that it is not a substrate for the 5 $\alpha$ -reductase enzyme. This means it is not converted to a more or less potent androgen in tissues like the skin, scalp, and prostate, which contributes to its distinct side effect profile compared to testosterone.

Nandrolone, on the other hand, is considered to have strong anabolic effects but weak androgenic effects. Its anabolic to androgenic ratio is approximately 11:1. This lower

androgenicity is largely attributed to its interaction with 5 $\alpha$ -reductase. While testosterone is converted by this enzyme into the more potent androgen dihydrotestosterone (DHT), nandrolone is converted into 5 $\alpha$ -dihydronandrolone (DHN), which has a weaker binding affinity for the androgen receptor. This metabolic pathway is thought to reduce the incidence and magnitude of androgenic side effects. Nandrolone itself exhibits a strong binding affinity for the androgen receptor, generally considered to be higher than that of testosterone.

## Signaling Pathway and Experimental Workflow

The androgenic effects of both **trestolone** and nandrolone are mediated through the androgen receptor signaling pathway. Upon entering a cell, the steroid binds to the androgen receptor in the cytoplasm, causing a conformational change. This complex then translocates to the nucleus, where it binds to androgen response elements on the DNA, leading to the transcription of target genes responsible for the anabolic and androgenic effects.



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Caption: Androgenic signaling pathway of **trestolone** and nandrolone.

## Experimental Protocols

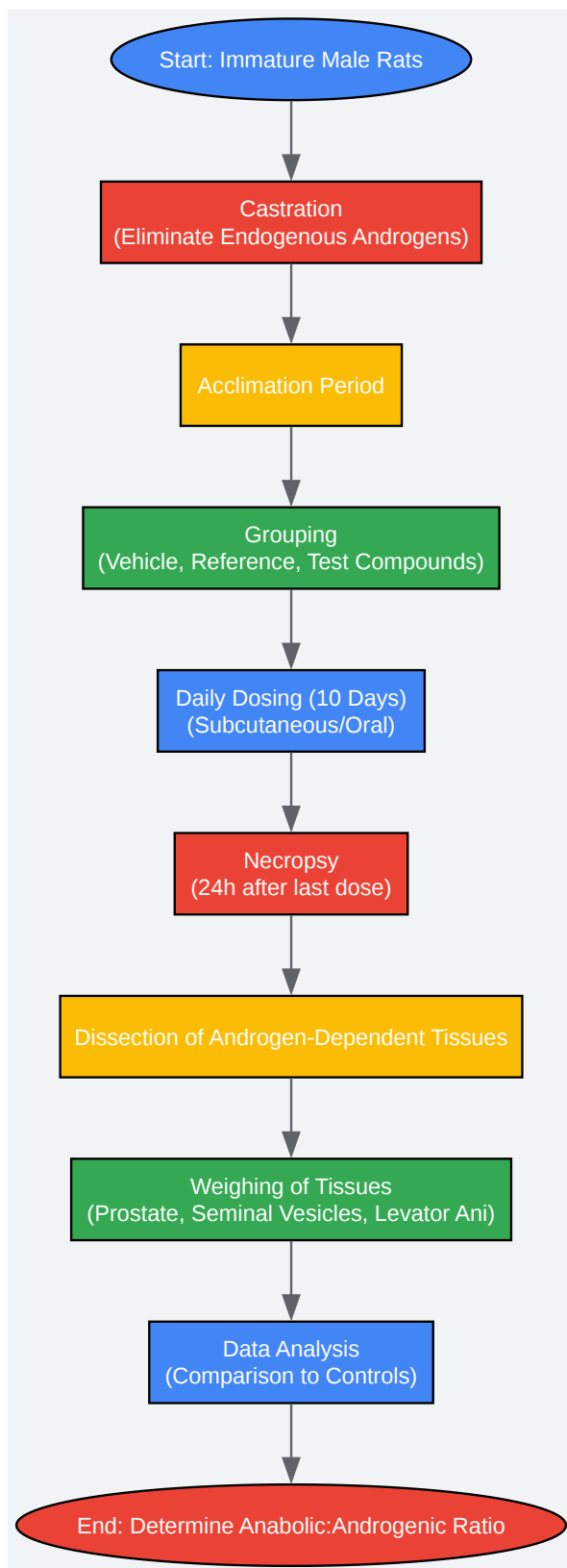
The assessment of anabolic and androgenic activities is commonly performed using the Hershberger bioassay in castrated male rats.

### Hershberger Bioassay for Androgenic and Anabolic Activity

**Objective:** To determine the androgenic (effect on ventral prostate and seminal vesicles) and anabolic (effect on levator ani muscle) activity of a test compound.

**Methodology:**

- **Animal Model:** Immature, castrated male rats are used to eliminate the influence of endogenous androgens.
- **Dosing:** The test compounds (**trestolone** or nandrolone) are administered daily for a period of 10 consecutive days via subcutaneous injection or oral gavage. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
- **Necropsy and Tissue Collection:** Approximately 24 hours after the final dose, the animals are euthanized. Key androgen-dependent tissues are carefully dissected and weighed:
  - Ventral prostate
  - Seminal vesicles (with coagulating glands and fluids)
  - Levator ani-bulbocavernosus muscle
  - Glans penis
  - Cowper's glands
- **Data Analysis:** The weights of these tissues from the treated groups are compared to the control group. A statistically significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity, while an increase in the weight of the levator ani muscle suggests anabolic activity. The ratio of the anabolic to androgenic effect is then calculated.



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Caption: Standardized workflow for the Hershberger bioassay.

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